Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Overview
Description
Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is a complex organic compound that features a unique combination of heterocyclic moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for a wide range of chemical modifications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that this compound has a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- typically involves the construction of the thiazolo[5,4-c]pyridine scaffold. This can be achieved through the annulation of a pyridine ring to a thiazole or thiazolidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and high-throughput screening methods. These techniques allow for the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
Scientific Research Applications
Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-c]pyridine derivatives, such as:
Uniqueness
Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is unique due to its specific combination of functional groups and its potential for a wide range of chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Cyclopropanecarboxamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- , exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of cyclopropanecarboxamide derivatives typically involves the formation of the cyclopropane ring followed by the introduction of various functional groups. The specific compound is synthesized through a multi-step process involving:
- Formation of the cyclopropane ring via cyclopropanation reactions.
- Amide bond formation with thiazolo[5,4-c]pyridine derivatives.
- Functionalization at the piperidine nitrogen to introduce the methylsulfonyl group.
The synthetic route is crucial for determining the yield and purity of the final product.
Biological Activity
The biological activity of Cyclopropanecarboxamide derivatives has been extensively studied, revealing several promising pharmacological properties:
Anticancer Activity
Recent studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Cyclopropanecarboxamide showed effective inhibition of cell proliferation in leukemia and solid tumor models:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cyclopropanecarboxamide | U937 (human myeloid leukemia) | 12.5 | Induces apoptosis via caspase activation |
Similar Derivative | A549 (lung carcinoma) | 1.59 | Inhibits c-Met signaling pathway |
These findings suggest that the compound may act through mechanisms involving apoptosis and inhibition of critical signaling pathways associated with tumor growth.
Enzyme Inhibition
Cyclopropanecarboxamide derivatives have also been identified as inhibitors of various enzymes, including:
- DYRK1A : A dual-specificity kinase implicated in neurodegenerative diseases. Inhibition studies showed that compounds with similar scaffolds effectively reduced DYRK1A activity in vitro.
- KARI : The compound exhibited bioactivity against the KARI enzyme from Escherichia coli, indicating potential applications in agricultural biochemistry as herbicides or fungicides .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and thiazole moiety significantly influence biological activity. Key observations include:
- Piperidine Substituents : Methylsulfonyl substitutions enhance solubility and bioavailability.
- Thiazole Variations : Alterations in thiazole substituents can modulate enzyme selectivity and potency.
Case Studies
Several case studies illustrate the efficacy of Cyclopropanecarboxamide derivatives:
- In Vivo Studies : Animal models treated with Cyclopropanecarboxamide analogs showed reduced tumor growth rates compared to controls.
- Combination Therapies : When used in combination with established chemotherapeutics, these compounds demonstrated synergistic effects, enhancing overall treatment efficacy.
Properties
IUPAC Name |
N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-27(24,25)21-8-4-12(5-9-21)16(23)20-7-6-13-14(10-20)26-17(18-13)19-15(22)11-2-3-11/h11-12H,2-10H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTESJHQUTNJZAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104480 | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351620-48-8 | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351620-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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